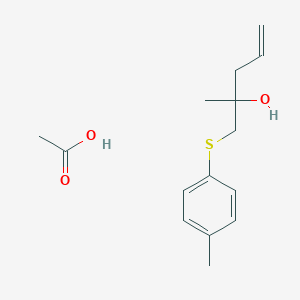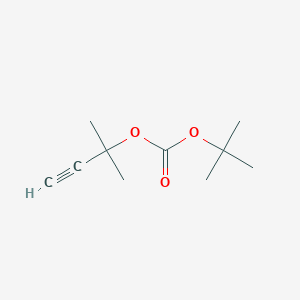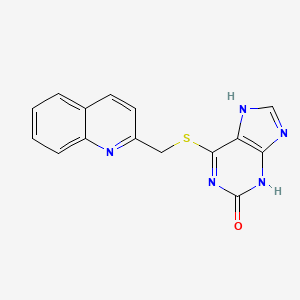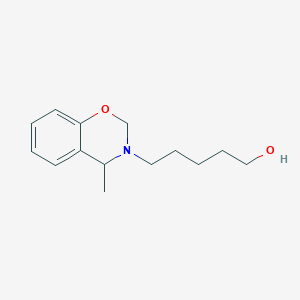
Acetic acid;2-methyl-1-(4-methylphenyl)sulfanylpent-4-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-methyl-1-(4-methylphenyl)sulfanylpent-4-en-2-ol is an organic compound that features both an acetic acid moiety and a sulfanyl group attached to a pentenol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methyl-1-(4-methylphenyl)sulfanylpent-4-en-2-ol typically involves multiple steps:
Formation of the Pent-4-en-2-ol Backbone: This can be achieved through the aldol condensation of acetaldehyde and 3-methylbutanal, followed by reduction.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using 4-methylbenzenethiol and a suitable leaving group on the pentenol backbone.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the pentenol backbone, converting it to a saturated alcohol.
Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Saturated Alcohols: From reduction reactions.
Various Substituted Derivatives: From substitution reactions.
科学的研究の応用
Acetic acid;2-methyl-1-(4-methylphenyl)sulfanylpent-4-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which acetic acid;2-methyl-1-(4-methylphenyl)sulfanylpent-4-en-2-ol exerts its effects involves interactions with various molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Pathways: It can modulate signal transduction pathways, affecting cellular processes.
類似化合物との比較
Similar Compounds
- Acetic acid;2-methyl-1-(4-methylphenyl)sulfanylbutan-2-ol
- Acetic acid;2-methyl-1-(4-methylphenyl)sulfanylhex-4-en-2-ol
Uniqueness
- Structural Features : The presence of both an acetic acid moiety and a sulfanyl group attached to a pentenol backbone makes it unique.
- Reactivity : Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, sets it apart from similar compounds.
特性
CAS番号 |
880095-25-0 |
|---|---|
分子式 |
C15H22O3S |
分子量 |
282.4 g/mol |
IUPAC名 |
acetic acid;2-methyl-1-(4-methylphenyl)sulfanylpent-4-en-2-ol |
InChI |
InChI=1S/C13H18OS.C2H4O2/c1-4-9-13(3,14)10-15-12-7-5-11(2)6-8-12;1-2(3)4/h4-8,14H,1,9-10H2,2-3H3;1H3,(H,3,4) |
InChIキー |
SOEUIHBILCWABE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SCC(C)(CC=C)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-(2-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12610890.png)
![{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12610891.png)
![8-Methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B12610898.png)



![(2S)-3-[4-{2,6-Difluoro-4-[(5R)-5-{[(1,2-oxazol-3-yl)oxy]methyl}-2-oxo-1,3-oxazolidin-3-yl]phenyl}-3,6-dihydropyridin-1(2H)-yl]-2-hydroxy-3-oxopropyl acetate](/img/structure/B12610938.png)

![1-{2-[(1S)-1-Aminoethyl]-1,3-oxazole-4-carbonyl}-L-prolyl-L-isoleucine](/img/structure/B12610944.png)
![1H-Indazole-3-carboxamide, 1-(3-amino-1,2-benzisoxazol-5-yl)-6-[4-[2-[(dimethylamino)methyl]-3-pyridinyl]-2-fluorophenyl]-7-fluoro-](/img/structure/B12610960.png)
